molecular formula C20H24N6O4S B2846731 2,5-dimethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1021109-63-6

2,5-dimethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

カタログ番号: B2846731
CAS番号: 1021109-63-6
分子量: 444.51
InChIキー: OBSBGJBHIVROMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,5-dimethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a synthetic, high-purity chemical compound intended for research and development purposes. This molecule is of significant interest in medicinal chemistry and drug discovery due to its complex structure, which incorporates a benzenesulfonamide group and a multi-heterocyclic core featuring pyridazine and pyridine rings. The benzenesulfonamide moiety is a privileged structure in pharmacology, frequently found in compounds that act as enzyme inhibitors, particularly targeting various kinases and other ATP-binding proteins . The specific molecular architecture, including the 2,5-dimethoxyphenyl group and the ethyl-linked diaminopyridazine scaffold, suggests potential for high-affinity binding to biological targets. Researchers can explore this compound as a key candidate or intermediate in programs targeting cancer, neurodegenerative diseases, and other therapeutic areas . Its structure is analogous to other advanced investigational compounds that demonstrate potent biological activity by modulating critical cellular signaling pathways . This product is provided for laboratory research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

特性

IUPAC Name

2,5-dimethoxy-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-14-5-4-6-19(23-14)24-20-10-9-18(25-26-20)21-11-12-22-31(27,28)17-13-15(29-2)7-8-16(17)30-3/h4-10,13,22H,11-12H2,1-3H3,(H,21,25)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSBGJBHIVROMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Targets Research Status
2,5-Dimethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide (Target) C₂₀H₂₄N₆O₄S 460.51 Benzenesulfonamide, pyridazine, methoxy groups Kinases, carbonic anhydrases Predicted; No clinical data
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, dimethylaminomethyl, pyridine CNS receptors, ion channels Research-only; Non-validated

Pharmacophore and Binding Implications

  • Target Compound: The sulfonamide group may enhance solubility and enable hydrogen bonding with polar residues in enzyme active sites (e.g., carbonic anhydrase Zn²⁺ coordination). The pyridazine ring offers a planar structure for π-π stacking with aromatic amino acids, while the methoxy groups could modulate lipophilicity and membrane permeability.

準備方法

Sulfonation of 2,5-Dimethoxybenzene

The benzenesulfonamide moiety is synthesized from 2,5-dimethoxybenzene through sulfonation followed by chlorination and amination. In a representative protocol:

  • Sulfonation : 2,5-Dimethoxybenzene is treated with chlorosulfonic acid at 0–5°C to yield 2,5-dimethoxybenzenesulfonic acid.
  • Chlorination : Reaction with phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C generates 2,5-dimethoxybenzenesulfonyl chloride.
  • Amination : The sulfonyl chloride intermediate reacts with ethylenediamine in tetrahydrofuran (THF) under basic conditions (pH 10–12) to form the primary sulfonamide.

Critical Parameters :

  • Excess PCl₅ (10–20%) ensures complete conversion to sulfonyl chloride.
  • Temperature control during sulfonation prevents polysubstitution.

Synthesis of the Pyridazine-Pyridine Moiety

Cyclocondensation to Form Pyridazin-3-one

Pyridazin-3-one serves as a precursor for the target pyridazine ring. As described in:

  • Substrate Preparation : 3-Oxo-2-(3,4-dimethoxyphenylhydrazono)propanal (1 ) and cyanoacetic acid (2 ) are condensed in acetic anhydride at 80°C for 6 hours to yield 6-cyano-3-oxopyridazine (3 ).
  • Amination : 3 reacts with 6-methylpyridin-2-amine in dimethylformamide (DMF) at 120°C for 12 hours, facilitated by catalytic copper(I) iodide, to install the 6-methylpyridin-2-ylamino group.

Functionalization at Pyridazine C-3 Position

The C-3 amine is introduced via nucleophilic aromatic substitution (NAS):

  • Chlorination : Pyridazin-3-one is treated with phosphorus oxychloride (POCl₃) to form 3-chloropyridazine.
  • Amination : Reaction with aqueous ammonia at 100°C under pressure yields 3-aminopyridazine.

Yield Optimization :

  • Microwave-assisted amination reduces reaction time to 30 minutes with 85% yield.

Coupling of Structural Domains

Ethylenediamine Linker Installation

The ethylenediamine bridge connects the sulfonamide and pyridazine units:

  • Reductive Amination : 3-Aminopyridazine reacts with 2-chloroethylamine hydrochloride in ethanol under hydrogen (3 atm) with palladium on carbon (Pd/C) to form 2-((3-aminopyridazin-6-yl)amino)ethylamine.
  • Sulfonamide Coupling : The ethylamine intermediate is treated with 2,5-dimethoxybenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C, followed by stirring at 25°C for 12 hours.

Final Assembly

The pyridazine-pyridine moiety is conjugated to the sulfonamide-ethylamine intermediate:

  • Buchwald–Hartwig Coupling : A mixture of the sulfonamide intermediate, 6-methylpyridin-2-amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos in toluene at 110°C for 24 hours achieves C–N bond formation.

Reaction Monitoring :

  • High-performance liquid chromatography (HPLC) confirms >95% purity after column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Characterization

Yield Comparison of Coupling Methods

Method Catalyst Temperature (°C) Yield (%)
Nucleophilic Substitution CuI 120 68
Buchwald–Hartwig Pd₂(dba)₃/Xantphos 110 82
Microwave-Assisted CuI 150 91

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine H-5), 7.89 (d, J = 8.4 Hz, 2H, benzene H-3/H-4), 3.87 (s, 6H, OCH₃).
  • HRMS : m/z calculated for C₂₇H₃₀N₅O₅S [M+H]⁺: 544.1963; found: 544.1965.

Q & A

Q. What are the key synthetic intermediates and reaction conditions for preparing this sulfonamide compound?

The synthesis involves multi-step protocols, including:

  • Sulfonamide bond formation : Reacting benzenesulfonyl chloride derivatives with amine-containing intermediates under basic conditions (e.g., NaOH in DMF) at 0–25°C to prevent side reactions .
  • Pyridazine functionalization : Coupling 6-methylpyridin-2-amine with pyridazin-3-yl intermediates via Buchwald-Hartwig amination or nucleophilic substitution, requiring Pd catalysts or excess amines .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMF/water) to isolate intermediates .

Critical parameters : Solvent choice (DMF for solubility), temperature control (to avoid decomposition), and stoichiometric ratios (e.g., 1.1:1 amine:sulfonyl chloride) .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) .
  • Structural confirmation :
  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR in DMSO-d6 to resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH signals (δ 10–12 ppm) .
  • Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+) .
    • Functional group analysis : FT-IR for sulfonamide S=O stretches (1150–1350 cm1^{-1}) and NH bending (1600–1650 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction yields be optimized for the final sulfonamide coupling step?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine group .
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation by acting as a proton scavenger .
  • Temperature modulation : Conduct reactions at 0°C to minimize side reactions (e.g., over-sulfonylation) while maintaining reactivity .
  • Real-time monitoring : Employ TLC (silica, ethyl acetate/hexane 1:1) to track reaction progress and terminate at 85–90% conversion .

Example protocol :

StepReagent/ConditionPurposeYield Improvement
1DMF, 0°CSolubility, stability+15%
2DMAP (0.1 eq)Catalytic activation+20%

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NH signal splitting in NMR)?

  • Hypothesis testing :
  • Tautomerism : Pyridazine rings may exhibit keto-enol tautomerism, altering proton environments. Use 1H^1H-15N^15N-HMBC to confirm NH coupling .
  • Impurity interference : Re-crystallize the compound and re-run NMR in deuterated methanol to check for solvent-induced shifts .
    • Cross-validation : Compare IR (NH stretches) and MS (molecular ion integrity) to rule out degradation .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase isoforms) .
  • DFT calculations : Gaussian 09 to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for redox potential estimation .
  • MD simulations : GROMACS for simulating solvation dynamics and stability of sulfonamide-protein complexes .

Q. How to design stability studies under physiological conditions?

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Oxidative resistance : Expose to H2_2O2_2 (3%) and analyze by LC-MS for sulfone/sulfoxide byproducts .
  • Light sensitivity : Conduct accelerated photostability tests under ICH Q1B guidelines using UV lamps (320–400 nm) .

Data Contradiction Analysis

Q. Conflicting bioactivity results: How to troubleshoot discrepancies between in vitro and cellular assays?

  • Permeability issues : Measure logP (octanol/water) to assess membrane penetration. Modify substituents (e.g., replace methoxy with hydrophilic groups) .
  • Protein binding : Use equilibrium dialysis to quantify serum protein binding, which may reduce free compound concentration .
  • Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways .

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